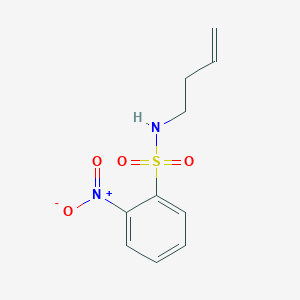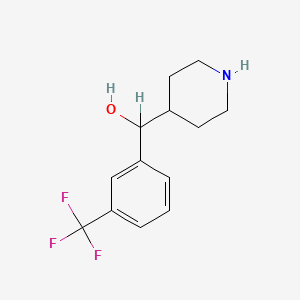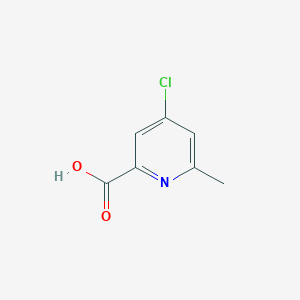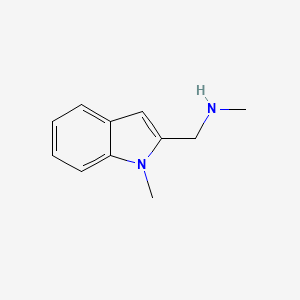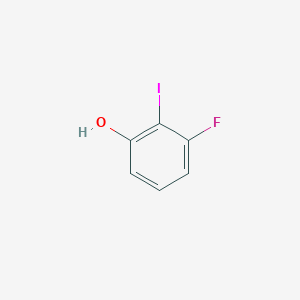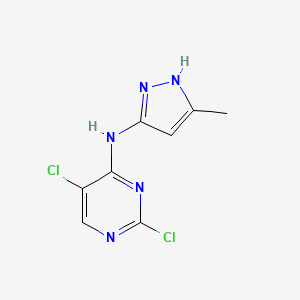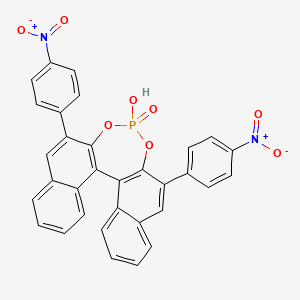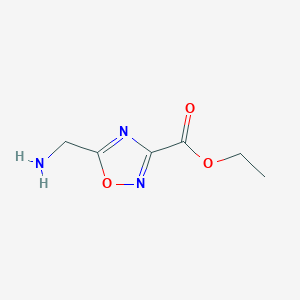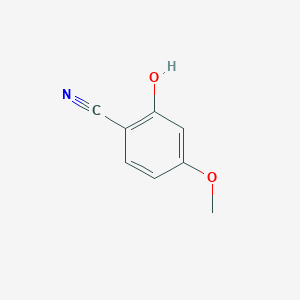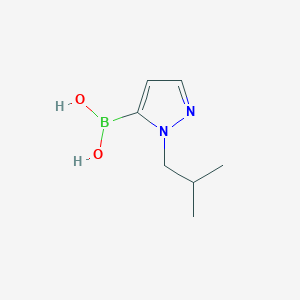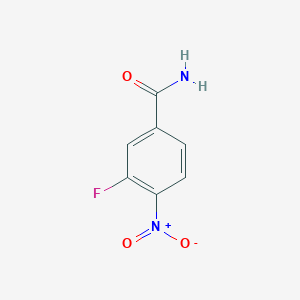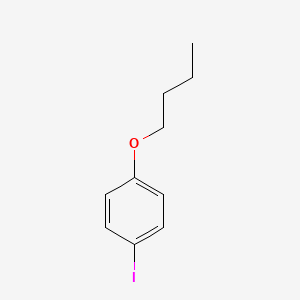
1-Butoxy-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-4-iodobenzene is an organic compound with the chemical formula C10H13IO. It is a brown liquid that is poorly soluble in water but soluble in organic solvents such as ethanol and methylene chloride . This compound is used as an intermediate in the synthesis of various organic compounds, including drugs, dyes, and pesticides .
Preparation Methods
1-Butoxy-4-iodobenzene can be synthesized through several methods. One common synthetic route involves the reaction between 1-butanol and 4-iodobenzene. Initially, 1-butanol is reacted with an alkali solution to obtain 1-butoxybutanol. The product is then reacted with ethyl iodide to yield this compound . Another method involves the reaction of 1-bromobutane with 4-iodophenol . Industrial production methods typically follow similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Butoxy-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) and ethanol. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
1-Butoxy-4-iodobenzene has several scientific research applications:
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: It is used in the production of dyes and pesticides.
Mechanism of Action
The mechanism of action of 1-Butoxy-4-iodobenzene is primarily related to its ability to undergo substitution reactions. The iodine atom in the compound acts as a good leaving group, facilitating the formation of new bonds with other molecules. This property makes it a valuable intermediate in organic synthesis, allowing for the creation of a wide range of products.
Comparison with Similar Compounds
1-Butoxy-4-iodobenzene can be compared with other similar compounds, such as:
1-Butoxy-4-bromobenzene: Similar in structure but contains a bromine atom instead of iodine. It has different reactivity and leaving group properties.
1-Butoxy-4-chlorobenzene: Contains a chlorine atom, which is less reactive than iodine but still useful in substitution reactions.
1-Butoxy-4-fluorobenzene: Contains a fluorine atom, which is the least reactive among the halogens but can still participate in certain reactions.
The uniqueness of this compound lies in the presence of the iodine atom, which provides higher reactivity and better leaving group properties compared to other halogens.
Properties
IUPAC Name |
1-butoxy-4-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEHOMNBEJNMHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469843 |
Source


|
| Record name | 4-Iodo-1-butoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96693-04-8 |
Source


|
| Record name | 4-Iodo-1-butoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

